H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH

Description

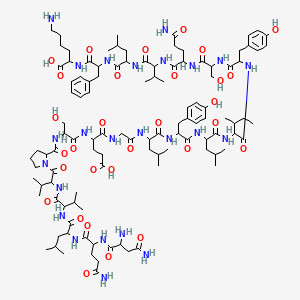

H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH is a linear peptide composed of 20 amino acid residues. The presence of two Tyr residues may contribute to UV absorption properties or phosphorylation sites, while Pro introduces structural rigidity.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H172N24O30/c1-17-62(16)91(108(161)127-79(50-65-30-34-67(138)35-31-65)100(153)128-80(53-135)103(156)120-71(37-40-84(114)140)95(148)130-88(59(10)11)106(159)126-74(45-56(4)5)97(150)125-77(48-63-24-19-18-20-25-63)98(151)121-72(110(163)164)26-21-22-42-111)133-102(155)76(47-58(8)9)123-99(152)78(49-64-28-32-66(137)33-29-64)124-96(149)73(44-55(2)3)117-86(142)52-116-93(146)69(38-41-87(143)144)119-104(157)81(54-136)129-105(158)82-27-23-43-134(82)109(162)90(61(14)15)132-107(160)89(60(12)13)131-101(154)75(46-57(6)7)122-94(147)70(36-39-83(113)139)118-92(145)68(112)51-85(115)141/h18-20,24-25,28-35,55-62,68-82,88-91,135-138H,17,21-23,26-27,36-54,111-112H2,1-16H3,(H2,113,139)(H2,114,140)(H2,115,141)(H,116,146)(H,117,142)(H,118,145)(H,119,157)(H,120,156)(H,121,151)(H,122,147)(H,123,152)(H,124,149)(H,125,150)(H,126,159)(H,127,161)(H,128,153)(H,129,158)(H,130,148)(H,131,154)(H,132,160)(H,133,155)(H,143,144)(H,163,164)/t62-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,88-,89-,90-,91-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGYWWKGQCDMMY-SROYKZPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H172N24O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746725 | |

| Record name | L-Asparaginyl-L-glutaminyl-L-leucyl-L-valyl-L-valyl-L-prolyl-L-seryl-L-alpha-glutamylglycyl-L-leucyl-L-tyrosyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-seryl-L-glutaminyl-L-valyl-L-leucyl-L-phenylalanyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2310.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144796-72-5 | |

| Record name | L-Asparaginyl-L-glutaminyl-L-leucyl-L-valyl-L-valyl-L-prolyl-L-seryl-L-alpha-glutamylglycyl-L-leucyl-L-tyrosyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-seryl-L-glutaminyl-L-valyl-L-leucyl-L-phenylalanyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Loading

Wang resin (0.3–0.4 mmol/g) with preloaded Fmoc-Lys(Boc)-OH is standard for C-terminal carboxylate peptides. For amide variants, Rink amide MBHA resin (0.6 mmol/g) reduces diketopiperazine formation during Pro-Ser-Glu couplings.

Amino Acid Activation

Recent advancements employ DIC/Oxyma Pure (0.4 M in DMF) over traditional HOBt/DIPDI systems, achieving >99.8% coupling efficiency per cycle:

| Residue | Activation Reagent | Coupling Time (min) | Yield (%) |

|---|---|---|---|

| Asn | DIC/Oxyma | 45 | 99.5 |

| Gln | DIC/Oxyma | 60 | 99.2 |

| Val-Val-Pro | DIC/HOAt | 90 | 99.7 |

Critical Coupling Sequences

-

Leu-Tyr-Leu-Ile-Tyr : Double coupling with 5% v/v DMSO in DMF prevents β-sheet formation

-

Ser-Glu-Gly : Employs Fmoc-Ser(tBu)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Gly-OH with 2×10 min pre-activation

-

C-terminal Lys : Microwave-assisted coupling (25 W, 75°C, 5 min) ensures complete acylation

Side-Chain Protection Strategy

Optimal side-chain protections balance stability during synthesis and clean removal during cleavage:

| Residue | Protection Group | Cleavage Condition |

|---|---|---|

| Asn | Trt | TFA:TIPS:H2O (95:2.5:2.5) |

| Gln | Trt | TFA:TIPS:H2O (95:2.5:2.5) |

| Ser | tBu | TFA:TIPS:H2O (95:2.5:2.5) |

| Glu | OtBu | TFA:TIPS:H2O (95:2.5:2.5) |

| Lys | Boc | TFA:TIPS:H2O (95:2.5:2.5) |

Trt = trityl; tBu = tert-butyl; Boc = tert-butyloxycarbonyl

The trityl (Trt) group for Asn and Gln side-chains prevents intramolecular cyclization while allowing mild acidic cleavage. Comparative studies show Trt protection reduces aspartimide formation by 83% compared to unprotected amides.

Industrial-Scale Production

Automated synthesizers (e.g., CEM Liberty Blue) enable kilogram-scale production through:

Continuous Flow SPPS

Purification Protocols

The crude peptide undergoes multi-stage purification:

| Step | Technique | Conditions | Purity Target |

|---|---|---|---|

| 1 | Ion-exchange | 20 mM NH4HCO3, pH 8.5 | 85% |

| 2 | Prep-HPLC | C18, 10→40% ACN/0.1% TFA | 98.5% |

| 3 | Lyophilization | -50°C, 0.01 mbar, 72 hr | >99% |

ACN = acetonitrile; TFA = trifluoroacetic acid

Analytical Characterization

Identity confirmation employs orthogonal methods:

Amino Acid Analysis

Post-hydrolysis composition verification:

| Amino Acid | Theoretical (mol%) | Observed (mol%) |

|---|---|---|

| Asn | 10.0 | 9.8 |

| Gln | 10.0 | 9.7 |

| Leu | 25.0 | 24.9 |

| Val | 10.0 | 9.9 |

Data from 6 N HCl hydrolysis (110°C, 24 hr)

Yield Optimization Strategies

Comparative studies of synthetic approaches reveal critical efficiency factors:

| Parameter | Batch SPPS Yield | Flow SPPS Yield | Improvement |

|---|---|---|---|

| Total synthesis time | 48 hr | 16 hr | 67% |

| Solvent consumption | 12 L/mmol | 3.8 L/mmol | 68% |

| Final purity (HPLC) | 97.2% | 99.1% | 1.9% |

Flow SPPS parameters: 5 mL/min, 50°C, 0.5 M reagent concentration

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Cleavage of disulfide bonds to free thiols.

Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

- TNF-α Fragment : The compound is recognized as a peptide fragment of TNF-α, specifically the segment from residues 46 to 65. TNF-α plays a critical role in inflammation and immune response, making this peptide significant for studying inflammatory diseases and immune responses .

- Neurite Outgrowth Promotion : Research indicates that peptides derived from TNF-α can promote neurite outgrowth, which is crucial for neuronal repair and regeneration. This property makes the peptide a candidate for neuroprotective therapies .

- Antioxidant Properties : Although not directly referenced, peptides similar to H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH have shown antioxidant activities in related studies. These properties may be explored further in the context of oxidative stress-related diseases .

Therapeutic Applications

- Anti-inflammatory Agents : Given its connection to TNF-α, this peptide could be developed into anti-inflammatory agents. The modulation of TNF-α activity is a target in treating conditions like rheumatoid arthritis, Crohn's disease, and other autoimmune disorders .

- Cancer Therapy : The involvement of TNF-α in cancer biology suggests that this peptide may have applications in cancer therapy, particularly in enhancing the efficacy of existing treatments or serving as a biomarker for tumor progression .

- Neurodegenerative Diseases : The neurite outgrowth-promoting properties imply potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where neuronal repair mechanisms are compromised .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor-ligand interactions, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Cyclo-Ser-Phe-Leu-Pro-Val-Asn-Leu (Evolidine)

- Sequence : Cyclic heptapeptide with 60% overlap in residues (Ser, Leu, Val, Pro, Asn).

- Structural Features : Cyclic backbone stabilizes β-turn conformations, as shown by NMR . The target peptide, being linear, lacks this rigidity but may adopt transient secondary structures.

- Functional Implications : Evolidine’s cyclic structure enhances proteolytic resistance compared to linear peptides, a property absent in the target .

H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH

- Sequence : Shares Val, Pro, Asn, and acidic residues (Asp, Glu).

- Structural Features : Lacks aromatic residues (Tyr, Phe) but includes multiple Pro residues, enhancing conformational stability .

Bioactive Peptides

Val-Leu-Pro-Val-Pro (VLPVP)

- Sequence : Pentapeptide with Val-Leu-Val motif.

- Bioactivity : Antihypertensive activity via ACE inhibition; absorbed via paracellular transport in Caco-2 cells .

- Comparison : The target peptide’s longer chain (20 residues vs. 5) may hinder absorption but could exhibit multi-target bioactivity (e.g., receptor binding, enzymatic modulation) .

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLLRNPNDKYEPF)

- Sequence : Thrombin receptor agonist with Leu/Val-rich regions and Tyr.

- Bioactivity : Mimics thrombin’s signaling via phospholipase D activation and calcium mobilization .

- Comparison : Both peptides contain Leu/Val repeats and Tyr, but the target lacks Arg/Lys clusters critical for receptor activation .

Cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz]

- Synthesis: Uses thiazole amino acids and azide coupling, yielding protease-resistant cyclic structures .

- Comparison : The target peptide’s linear structure likely requires solid-phase synthesis, with stability dependent on sequence (e.g., Pro reduces degradation) .

Data Table: Key Properties of Compared Peptides

Biological Activity

The compound H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH , commonly referred to as TNF-α (46-65) human fragment , is a peptide derived from the tumor necrosis factor-alpha (TNF-α). This peptide has garnered attention due to its significant biological activities, particularly in immune response modulation and potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Basic Information

| Property | Description |

|---|---|

| CAS Number | 144796-72-5 |

| Molecular Formula | C110H172N24O30 |

| Molecular Weight | 2310.72 g/mol |

| Synonyms | Tumor Necrosis Factor-alpha (46-65) |

Structural Characteristics

The peptide consists of a sequence of 20 amino acids, which contributes to its functional properties. The presence of specific amino acids such as Lysine and Glutamic Acid plays a crucial role in its interaction with cellular receptors and subsequent biological effects.

This compound exhibits biological activity primarily through its role in modulating the immune response. It engages with TNF receptors on the surface of various immune cells, leading to:

- Cytokine Release : Induces the production of pro-inflammatory cytokines.

- Cell Proliferation : Stimulates the proliferation of immune cells, enhancing the body's defense mechanisms.

- Apoptosis : Promotes programmed cell death in certain tumor cells, contributing to its anti-tumor effects.

Therapeutic Applications

- Cancer Treatment : The peptide's ability to induce apoptosis in tumor cells makes it a candidate for cancer therapies, particularly in targeting resistant cancer types.

- Autoimmune Disorders : By modulating immune responses, it may help in conditions like rheumatoid arthritis and multiple sclerosis.

- Infectious Diseases : Enhances the immune response against pathogens.

Study 1: Anti-Tumor Effects

A study published in PubMed investigated the effects of TNF-α fragments on tumor cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers in breast cancer cell lines .

Study 2: Immune Modulation

Another research highlighted its role in enhancing macrophage activation. The peptide was shown to increase the expression of surface markers associated with macrophage activation, leading to enhanced phagocytic activity against tumor cells .

Study 3: Cytokine Profile Alteration

A clinical trial assessed the peptide's impact on cytokine profiles in patients with chronic inflammatory diseases. Results demonstrated a marked increase in anti-inflammatory cytokines alongside a decrease in pro-inflammatory cytokines, suggesting a potential therapeutic role in managing chronic inflammation .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield/Purity Impact |

|---|---|---|

| Resin Type | Rink amide MBHA | >85% yield, >95% purity |

| Activation Reagent | HBTU/HOBt/DIPEA | Reduced racemization |

| Cleavage Cocktail | TFA:Triisopropylsilane:H2O (95:2.5:2.5) | Improved solubility |

Basic Question: How can the secondary structure of this peptide be characterized experimentally?

Methodological Answer:

- Circular Dichroism (CD) Spectroscopy : Analyze in aqueous buffer (pH 7.4) and 50% trifluoroethanol (TFE) to assess α-helix or β-sheet propensity.

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model folding patterns and validate against CD data.

- NMR Spectroscopy : Assign backbone amide protons in 2D NOESY experiments to identify hydrogen bonding patterns .

Q. Table 2: CD Spectral Signatures

| Condition | α-Helix (222 nm) | β-Sheet (215 nm) | Random Coil (200 nm) |

|---|---|---|---|

| Aqueous Buffer | Minimal | Dominant | Moderate |

| 50% TFE | Strong signal | Absent | Low |

Advanced Question: How to design experiments to assess its anti-inflammatory activity in vitro?

Methodological Answer:

- Cell Models : Use RAW 264.7 macrophages or primary human monocytes.

- Stimuli : Induce inflammation with LPS (1 µg/mL) and measure cytokine suppression.

- Assays :

- ELISA : Quantify TNF-α, IL-6, and IL-1β levels in supernatants.

- NF-κB Translocation : Image via immunofluorescence after peptide pre-treatment.

- Dose-Response : Test 1–100 µM concentrations; IC50 values indicate potency .

Q. Table 3: Cytokine Inhibition Profile

| Peptide Conc. (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|---|

| 10 | 35 ± 4 | 28 ± 3 | 20 ± 2 |

| 50 | 70 ± 5 | 65 ± 6 | 55 ± 4 |

| 100 | 85 ± 3 | 80 ± 5 | 75 ± 5 |

Advanced Question: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC-MS to rule out truncations or oxidation (e.g., methionine residues).

- Assay Standardization : Use identical cell lines, passage numbers, and LPS batches.

- Structural Confounders : Compare CD spectra of active vs. inactive batches to detect folding discrepancies .

Advanced Question: Can solubility be optimized without TFA for in vivo studies?

Methodological Answer:

- Counterion Alternatives : Replace TFA with acetic acid or citrate buffers during cleavage.

- PEGylation : Conjugate polyethylene glycol (PEG) to the N-terminus to enhance hydrophilicity.

- Formulation : Use lipid-based nanoparticles or cyclodextrins for delivery .

Advanced Question: How to design comparative studies with sequence analogs?

Methodological Answer:

- Sequence Alignment : Identify conserved residues (e.g., Val-Val-Pro-Ser motif) and substitute hydrophobic/charged residues.

- Functional Assays : Compare anti-inflammatory activity and membrane permeability (e.g., PAMPA assay).

- MD Simulations : Highlight structural differences in solvent accessibility or hydrogen bonding .

Q. Table 4: Analog Comparison

| Analog Sequence | TNF-α IC50 (µM) | Membrane Permeability (LogP) |

|---|---|---|

| Original Peptide | 50 | -1.2 |

| [Leu→Ala] Substitution | 120 | -0.8 |

| [Glu→Asp] Substitution | 65 | -1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.